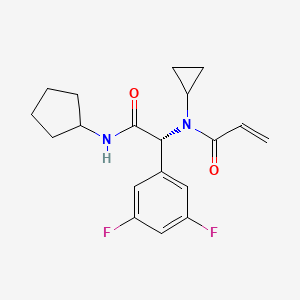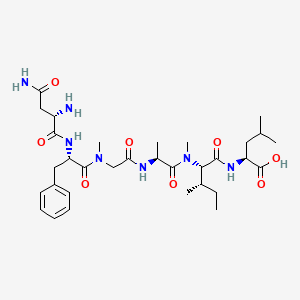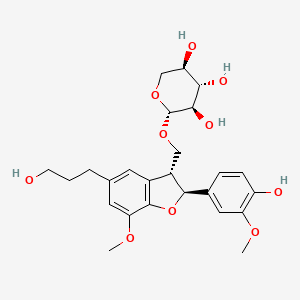
Dihydrodehydrodiconiferyl alcohol 9-O-|A-D-xylopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrodehydrodiconiferyl alcohol 9-O- is a naturally occurring neolignan, a type of secondary metabolite found in plants. It belongs to the class of compounds known as dihydrobenzo[b]furan lignans, which are characterized by their unique structural features and biological activities. This compound has garnered interest due to its potential therapeutic properties and its role in plant defense mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrodehydrodiconiferyl alcohol 9-O- typically involves the dimerization of coniferyl alcohol. One concise synthetic route includes the use of Rh2[S-DOSP]4-catalyzed intramolecular C–H insertion . This method allows for the formation of the dihydrobenzo[b]furan core, which is a key structural component of the compound.
Industrial Production Methods
While specific industrial production methods for dihydrodehydrodiconiferyl alcohol 9-O- are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and scalable catalytic processes to ensure efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions
Dihydrodehydrodiconiferyl alcohol 9-O- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds within the structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce saturated alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Dihydrodehydrodiconiferyl alcohol 9-O- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and synthesis of neolignans.
Biology: The compound is investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Mechanism of Action
The antifungal activity of dihydrodehydrodiconiferyl alcohol 9-O- is primarily due to its ability to disrupt the plasma membrane of fungal cells. Studies have shown that it forms pores in the membrane, leading to membrane depolarization and cell death . This pore-forming action is a key aspect of its mechanism of action, making it effective against various fungal strains.
Comparison with Similar Compounds
Similar Compounds
- Dihydrodehydrodiconiferyl alcohol 4-O-β-D-glucoside
- Dehydrodiconiferyl alcohol 9-O-β-D-glucopyranoside
Uniqueness
Dihydrodehydrodiconiferyl alcohol 9-O- is unique due to its specific structural features and biological activities. Its ability to form pores in fungal membranes sets it apart from other similar compounds, which may have different mechanisms of action or less potent antifungal properties.
Properties
Molecular Formula |
C25H32O10 |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C25H32O10/c1-31-19-10-14(5-6-17(19)27)23-16(11-33-25-22(30)21(29)18(28)12-34-25)15-8-13(4-3-7-26)9-20(32-2)24(15)35-23/h5-6,8-10,16,18,21-23,25-30H,3-4,7,11-12H2,1-2H3/t16-,18+,21-,22+,23+,25+/m0/s1 |
InChI Key |
GZLTWCGHVQYMHT-PBSLLFOFSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@@H]([C@H]2CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2COC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


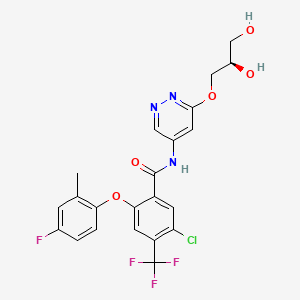
![5-[2-(dimethylamino)ethoxy]-N-[(1R)-1-[3-(1-ethylpyrazol-3-yl)-5-(1-methylpyrazol-4-yl)phenyl]ethyl]-2-methylbenzamide](/img/structure/B15137177.png)
![[2-[(4-fluorophenyl)sulfonylamino]-4-[(4-phenylbenzoyl)amino]phenyl] 6-[[1-[3-[3-[[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoyl]amino]propylcarbamoyl]phenyl]sulfonyl-6-oxopyridine-3-carbonyl]amino]hexanoate](/img/structure/B15137187.png)
![2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one](/img/structure/B15137191.png)
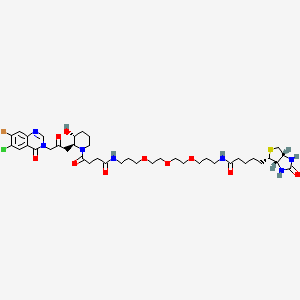

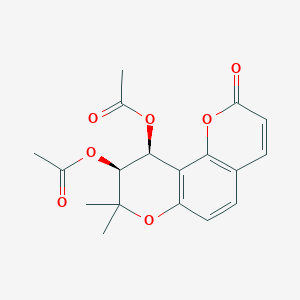
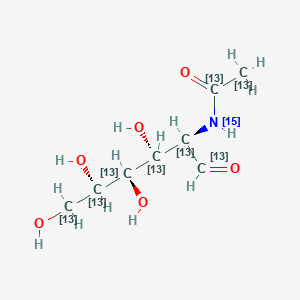
![2-[2-(dimethylamino)ethyl]-N-[(4-fluorophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonamide](/img/structure/B15137217.png)
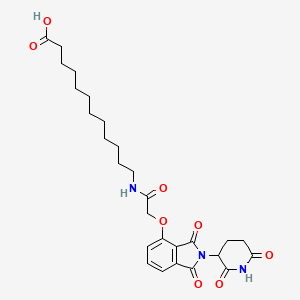
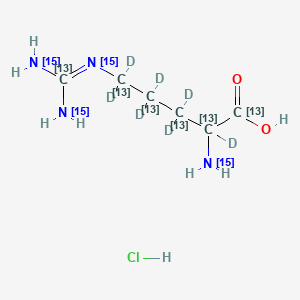
![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)
